Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS No.:
Cat. No.: VC21451930
Molecular Formula: C19H19NO6S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO6S |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C19H19NO6S/c1-4-25-19(21)18-12(2)26-17-10-5-13(11-16(17)18)20-27(22,23)15-8-6-14(24-3)7-9-15/h5-11,20H,4H2,1-3H3 |
| Standard InChI Key | HPFSAIIIBGKFFH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Introduction
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a specific molecular structure. This compound belongs to the benzofuran class, which is known for its diverse biological activities and applications in pharmaceutical research. The compound's structure includes a benzofuran core, a sulfonylamino group, and an ethyl ester moiety, contributing to its unique chemical properties.
Biological Activities and Applications
Benzofurans and their derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activities of Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate are not documented, compounds with similar structures have shown potential in pharmaceutical research.
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume